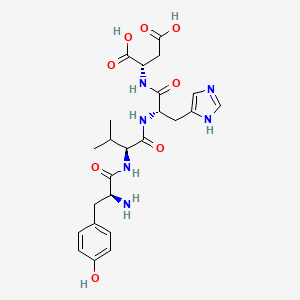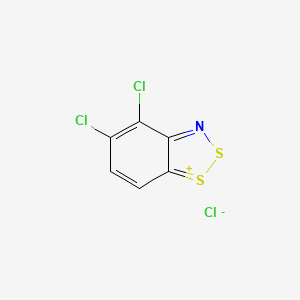
Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate is an organic compound with the molecular formula C₁₁H₁₃IO₄. It is a derivative of benzoic acid, characterized by the presence of iodine, methoxy, and methyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate typically involves the iodination of a suitable precursor, such as 2,4-dimethoxy-6-methylbenzoic acid. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The resulting iodinated product is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, through its functional groups. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-iodo-3-methylbenzoate
- Methyl 4-iodo-3-methylbenzoate
- Methyl 3-iodo-2,4-dimethoxybenzoate
Uniqueness
Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
823789-50-0 |
|---|---|
Molecular Formula |
C11H13IO4 |
Molecular Weight |
336.12 g/mol |
IUPAC Name |
methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H13IO4/c1-6-5-7(14-2)9(12)10(15-3)8(6)11(13)16-4/h5H,1-4H3 |
InChI Key |
ZUHGXUIXPBCPST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
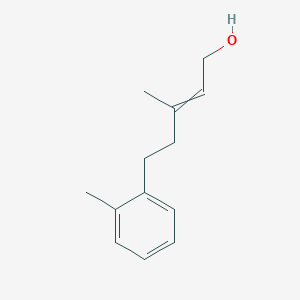

![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
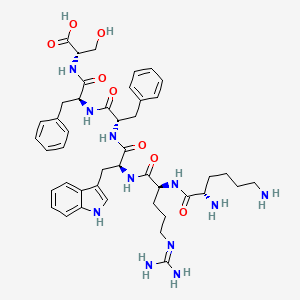

![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
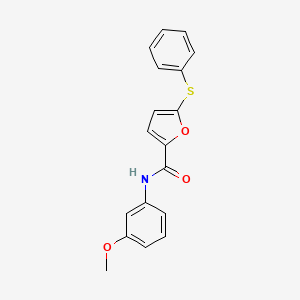
![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)
